2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylonitriles and has a molecular weight of 415.5 g/mol. BTA-EG6 has been shown to inhibit the activity of certain enzymes and proteins, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile inhibits the activity of certain enzymes and proteins by binding to their active sites, thereby preventing their function. Specifically, this compound has been shown to bind to the ATP-binding site of protein kinase CK2 and the SH2 domain of STAT3. This binding prevents the phosphorylation of downstream targets, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disease models, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile in lab experiments include its high potency and selectivity for certain enzymes and proteins, as well as its ability to inhibit multiple targets simultaneously. However, the limitations of using this compound include its potential toxicity and off-target effects, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the use of 2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile in scientific research. One potential direction is the development of more potent and selective inhibitors of protein kinase CK2 and STAT3, which may have improved therapeutic efficacy. Additionally, the use of this compound in combination with other drugs may have synergistic effects in the treatment of certain diseases. Finally, the development of this compound derivatives with improved pharmacokinetic properties may improve its clinical utility.
Métodos De Síntesis
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile involves a multi-step reaction process, which includes the condensation of 2-aminobenzothiazole with 4-(methylamino)benzaldehyde, followed by the reaction with ethyl cyanoacetate and subsequent hydrolysis to yield the final product. This method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of certain enzymes and proteins, including protein kinase CK2 and STAT3, which are involved in the progression of cancer and inflammation. This compound has also been shown to have antiviral activity against the Zika virus and has potential use in the treatment of viral infections. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(N-methylanilino)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3S/c1-26(19-7-3-2-4-8-19)20-13-11-17(12-14-20)15-18(16-24)23-25-21-9-5-6-10-22(21)27-23/h2-15H,1H3/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBBINNIXXCQTM-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.